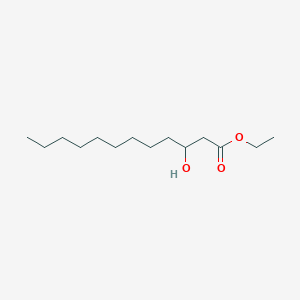

Ethyl 3-hydroxydodecanoate

Vue d'ensemble

Description

Ethyl 3-hydroxydodecanoate is an organic compound belonging to the class of fatty alcoholsThe molecular formula of this compound is C14H28O3, and it has a molecular weight of 244.37 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the dodecanoic acid chain, making it a secondary alcohol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxydodecanoate can be synthesized through the esterification of dodecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-hydroxydodecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxododecanoic acid or 3-hydroxydodecanoic acid.

Reduction: Formation of 3-hydroxydodecanol.

Substitution: Formation of ethyl 3-halododecanoate.

Applications De Recherche Scientifique

Chemistry

Ethyl 3-hydroxydodecanoate serves as a precursor in the synthesis of various organic compounds. Its hydroxyl group allows for diverse chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction : The ester group can be reduced to yield corresponding alcohols.

- Substitution Reactions : The hydroxyl group can participate in nucleophilic substitutions, leading to the formation of halogenated derivatives.

These reactions enable the creation of complex molecules that are vital in organic synthesis and materials science.

Biological Research

In biological contexts, this compound is studied for its role in metabolic pathways. It has potential as a biomarker for various physiological processes and may influence lipid metabolism and energy homeostasis. Research indicates that it could participate in metabolic pathways related to fatty acid oxidation and energy production .

Medical Applications

This compound has garnered interest for its potential therapeutic properties:

- Drug Delivery Systems : Its chemical structure allows it to function as a drug carrier, enhancing the bioavailability of therapeutic agents.

- Biocompatibility : It shows promise in developing biocompatible materials for tissue engineering applications due to its favorable interactions with biological tissues .

Industrial Uses

In industrial applications, this compound is utilized in the formulation of:

- Surfactants : Its amphiphilic nature makes it suitable for use in detergents and emulsifiers.

- Lubricants : It is employed in formulations requiring enhanced lubricity and stability.

- Plasticizers : The compound can modify the properties of polymers, improving flexibility and durability.

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound as a carrier for anti-inflammatory drugs. The results demonstrated enhanced solubility and controlled release profiles compared to conventional carriers. This work highlighted its potential for improving therapeutic efficacy while minimizing side effects associated with high drug concentrations .

Case Study 2: Biocompatible Materials

Research focused on developing hydrogels incorporating this compound for tissue engineering applications. The hydrogels exhibited excellent mechanical properties and biocompatibility, supporting cell growth and differentiation. These findings suggest that this compound could play a significant role in regenerative medicine .

Mécanisme D'action

The mechanism of action of Ethyl 3-hydroxydodecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. In metabolic pathways, it can be converted into other bioactive compounds, influencing various physiological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 3-hydroxydecanoate: Similar structure but with a shorter carbon chain (C12H24O3).

Ethyl 3-hydroxytetradecanoate: Similar structure but with a longer carbon chain (C16H32O3).

Ethyl 3-hydroxyhexadecanoate: Another similar compound with an even longer carbon chain (C18H36O3).

Uniqueness

Ethyl 3-hydroxydodecanoate is unique due to its specific carbon chain length and the presence of the hydroxyl group at the third carbon position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .

Activité Biologique

Ethyl 3-hydroxydodecanoate is an organic compound classified as a fatty alcohol, notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its metabolic effects, antimicrobial properties, and implications in various biological systems.

This compound has a molecular formula of and a molecular weight of approximately 230.35 g/mol. It belongs to the class of compounds known as fatty alcohols, which are characterized by long aliphatic chains and hydroxyl functional groups. The structure can be represented as follows:

Metabolic Profiling and Biological Activity

Recent studies have highlighted the metabolic impact of this compound in various biological contexts. For instance, in a study involving the sea cucumber Apostichopus japonicus, exposure to different concentrations of BDE-47 (a brominated flame retardant) resulted in significant changes in metabolic profiles, including the upregulation of this compound at lower concentrations. This compound was found to be involved in metabolic pathways related to lipid metabolism and energy production, indicating its potential role as a metabolite in stress responses .

Table 1: Metabolite Changes in Sea Cucumbers Exposed to BDE-47

| Concentration (µg/L) | Upregulated Metabolites | Downregulated Metabolites |

|---|---|---|

| 0.1 | This compound | Persenone B |

| 1.0 | C16 sphinganine | Palmyrolide A |

| 10.0 | 6-Hydroxyoctadecanoic acid | Astragalin |

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated that this compound exhibits inhibition against various bacterial strains. The effectiveness varies with concentration, showing significant activity at higher doses (1000 ppm) against pathogens such as Bacillus cereus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Concentration (ppm) | Inhibition Zone (mm) |

|---|---|---|

| Bacillus cereus | 1000 | 15 |

| Escherichia coli | 1000 | 12 |

| Salmonella typhimurium | 500 | 10 |

Case Studies

- Metabolic Effects in Marine Organisms : A case study on Apostichopus japonicus revealed that this compound levels increased significantly when exposed to environmental stressors like BDE-47, suggesting its role as a biomarker for metabolic disturbances in marine ecosystems .

- Antimicrobial Testing : In another study, this compound was isolated from essential oils and tested for antimicrobial efficacy. Results indicated that it possesses notable antibacterial activity, particularly against gram-positive bacteria .

Propriétés

IUPAC Name |

ethyl 3-hydroxydodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-3-5-6-7-8-9-10-11-13(15)12-14(16)17-4-2/h13,15H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLRIUYMQWJYSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341801 | |

| Record name | Ethyl 3-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183613-15-2 | |

| Record name | Ethyl 3-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.